

An In-depth Technical Guide on Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

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Compound of Interest

Compound Name: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and characterization of **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**. Due to the limited availability of public data on this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and applications.

Core Properties and Physicochemical Data

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a solid organic compound.^[1] Basic identifying information is available; however, detailed quantitative physicochemical data such as melting point, boiling point, and solubility are not readily found in publicly accessible scientific literature or databases.

Table 1: Summary of Known and Predicted Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
CAS Number	824937-45-3	[1]
Physical Form	Solid	[1]
Purity	97% (as per supplier)	[1]
Storage Conditions	4°C, protect from light	[1]
InChI Code	1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3	[1]
InChI Key	HHUXVTQTBMHPK-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

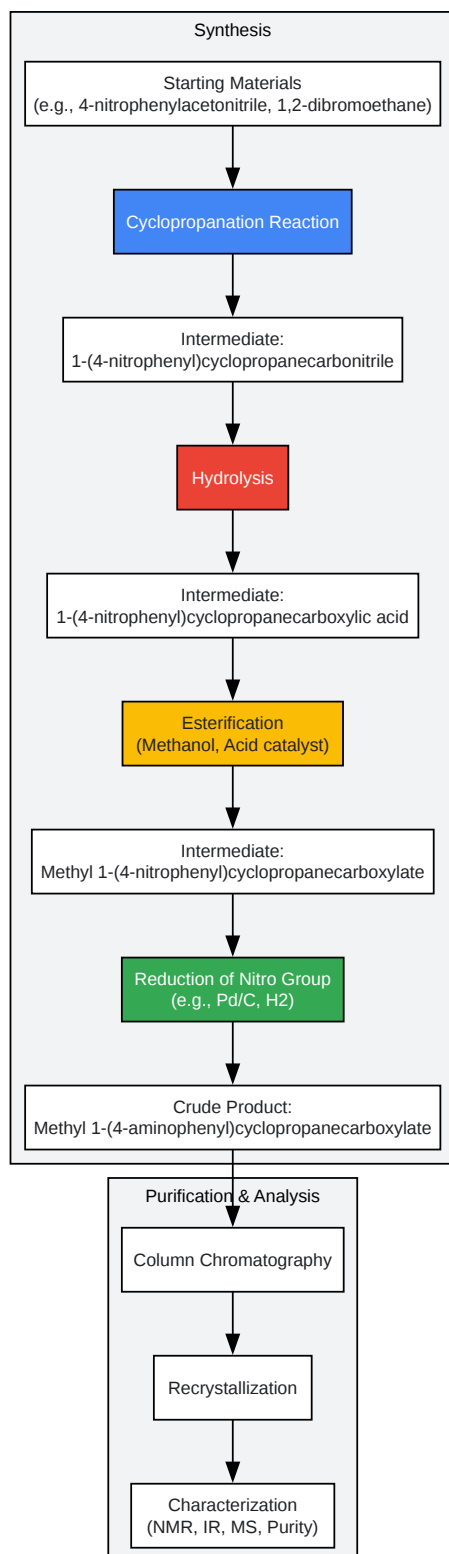
A detailed, peer-reviewed experimental protocol for the synthesis of **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** is not currently available in the public domain. However, based on general organic chemistry principles and published syntheses of similar 1-phenylcyclopropane derivatives, a plausible synthetic route can be proposed.[2]

Proposed Synthetic Pathway:

A potential synthesis could involve the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the amino and methyl ester moieties. A common method for creating 1-phenylcyclopropane structures involves the α -alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane.[2] The resulting cyclopropyl nitrile can then be hydrolyzed to the corresponding carboxylic acid, which can subsequently be esterified and the nitro group reduced to an amine.

General Experimental Workflow for Synthesis and Purification:

General Synthetic Workflow

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Caption: Proposed workflow for the synthesis and purification of **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**.

Detailed Methodologies (Hypothetical):

- Step 1: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile: A similar synthesis involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst.[2]
- Step 2: Hydrolysis to 1-(4-nitrophenyl)cyclopropanecarboxylic acid: The resulting nitrile can be hydrolyzed to the carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.[2]
- Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate: The carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) via a Fischer esterification.
- Step 4: Reduction to **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**: The nitro group can be reduced to an amine using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with a metal like iron or tin in acidic conditions. A published procedure for a similar reduction involves Pd/C-catalyzed hydrogenation in ethanol.[3]

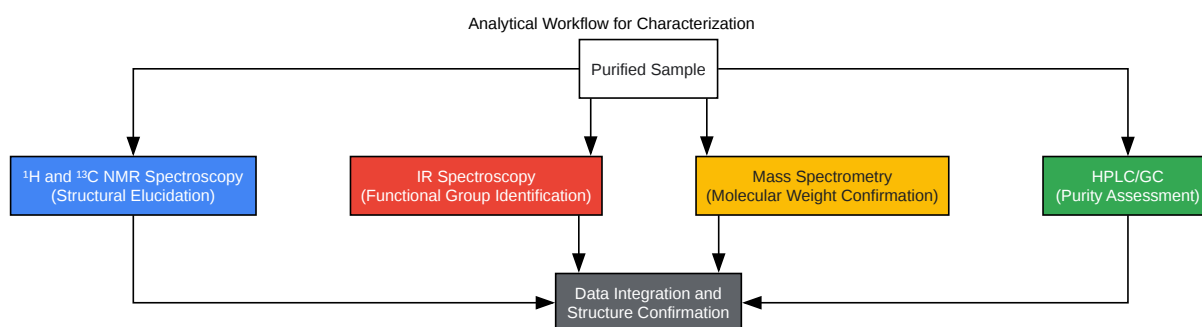
Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** are not available in public databases. However, expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Characteristics

Technique	Predicted Peaks/Signals
^1H NMR	- Aromatic protons (likely two doublets in the 6.5-7.5 ppm region).- Methylene protons of the cyclopropyl ring (multiplets, ~1.0-1.5 ppm).- Methyl ester protons (singlet, ~3.7 ppm).- Amine protons (broad singlet, variable chemical shift).
^{13}C NMR	- Aromatic carbons.- Carbonyl carbon of the ester (~170-175 ppm).- Methoxy carbon (~52 ppm).- Cyclopropyl carbons.
IR Spectroscopy	- N-H stretching of the primary amine (~3300-3500 cm^{-1}).- C=O stretching of the ester (~1730 cm^{-1}).- Aromatic C-H and C=C stretching.
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 191.23$.

General Analytical Workflow:

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Caption: Standard analytical workflow for the structural characterization and purity assessment of a synthesized compound.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**. However, the cyclopropane ring is a valuable scaffold in medicinal chemistry, known to impart unique conformational rigidity and metabolic stability.^[4]

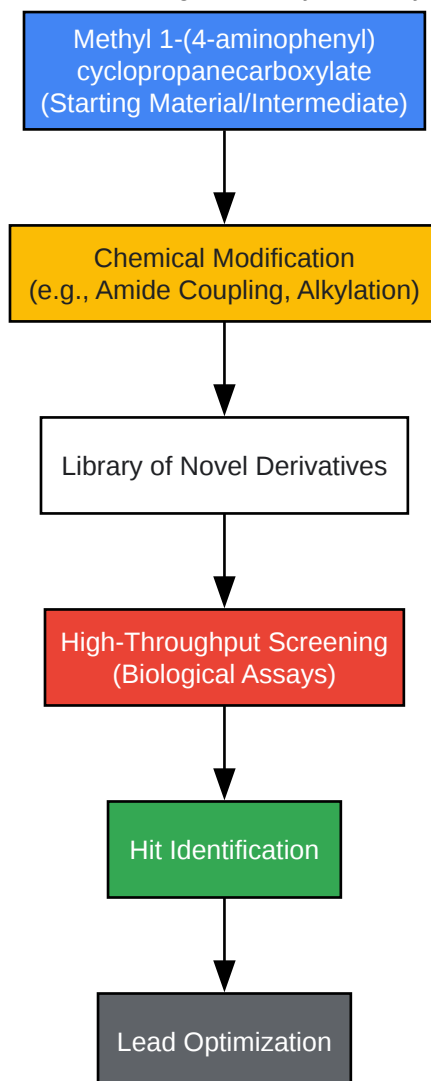
Derivatives of aminophenyl cyclopropane and cyclopropanecarboxylic acid have been investigated for a range of biological activities, including:

- **Antimicrobial and Antifungal Activity:** Various amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal properties.^{[5][6]}
- **Enzyme Inhibition:** Cyclopropane-containing compounds have been designed as enzyme inhibitors.^[7]
- **Neurochemical Activity:** 1-Aminocyclopropanecarboxylic acid derivatives have been studied for their interaction with NMDA receptors.^{[7][8]}
- **Anticancer Properties:** Phenylcyclopropane carboxamide derivatives have shown antiproliferative effects on cancer cell lines.^[2]

Given these precedents, **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its structural motifs are present in compounds explored for various pharmacological applications.

Logical Relationship for Drug Discovery Potential:

Potential Drug Discovery Pathway



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Caption: A logical flow from a starting chemical entity to lead optimization in drug discovery.

Conclusion

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available technical data. This guide has provided a summary of the known information and has proposed potential synthetic and analytical methodologies based on related chemical structures. The broader family of cyclopropane derivatives exhibits a wide range of biological activities, suggesting that this compound could be a valuable starting point for further research and development in

medicinal chemistry and drug discovery. Researchers are encouraged to perform detailed characterization upon synthesis or acquisition of this compound to contribute to the public body of scientific knowledge.

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